molecular formula C19H23N3O B2586503 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone CAS No. 339021-40-8

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone

Cat. No. B2586503
M. Wt: 309.413
InChI Key: YTRLKLUAEKHQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is a chemical compound with the CBNumber: CB7709010 . It is also known as 4-{[(adamantan-1-yl)amino]methyl}-1,2-dihydrophthalazin-1-one .


Molecular Structure Analysis

The molecular structure of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is complex, with an adamantylamino group attached to a phthalazinone ring . The adamantylamino group consists of a tricyclo[3.3.1.13,7]dec-1-ylamino group .

Scientific Research Applications

Phosphodiesterase Inhibition and Anti-inflammatory Activity

4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone and its derivatives have been explored for their potential as selective phosphodiesterase (PDE4) inhibitors. These compounds show significant inhibitory activity against PDE4, a key enzyme involved in inflammatory processes. The N-adamantan-2-yl analogue has exhibited potent inhibition, making it a candidate for anti-inflammatory applications. Additionally, these compounds have demonstrated in vivo anti-inflammatory activities, particularly effective in suppressing mouse ear edema formation induced by arachidonic acid, highlighting their potential as anti-inflammatory agents (Van der Mey et al., 2002).

Antimicrobial Properties

Another significant application of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone derivatives is in the realm of antimicrobial agents. These compounds have been synthesized and tested for antimicrobial activity against a range of bacteria and fungi. Studies have found that certain derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, suggesting their potential as broad-spectrum antimicrobial agents. Derivatives with a 1,3,4-thiadiazole ring have generally shown higher activity, particularly against B. subtilis and fungi (Önkol et al., 2008).

Synthesis of Biologically Active Derivatives

Research into 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone has also focused on the synthesis of novel derivatives with potential anticancer activity. By starting with amino acid methyl esters of 4-benzyl-1(2H)-phthalazinone, a series of biologically active phthalazinone derivatives have been synthesized. These efforts underline the chemical versatility of the phthalazinone core and its utility in generating compounds with varied biological activities (Rayes et al., 2019).

Polymer Synthesis and Applications

Beyond pharmaceutical applications, 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone and related compounds have been utilized in the synthesis of novel polymers. These polymers, incorporating phthalazinone units, exhibit outstanding thermal properties and are soluble in common organic solvents. The incorporation of the phthalazinone moiety into polymer chains has led to materials with high glass-transition temperatures and excellent stability, making them suitable for various industrial applications (Cheng et al., 2007).

Future Directions

Research in adamantane chemistry, including compounds like 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone, is promising . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRLKLUAEKHQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone

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